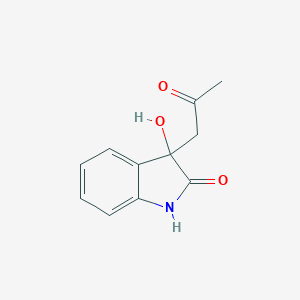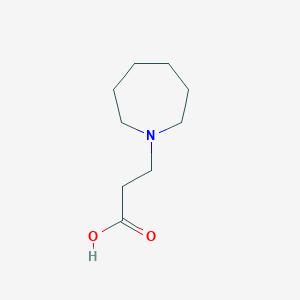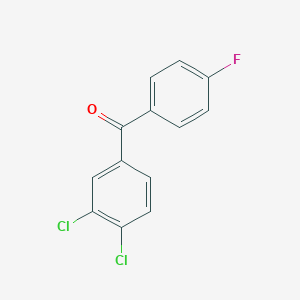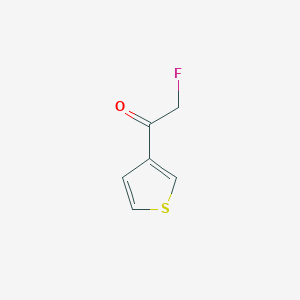
1-(3-Thienyl)-2-fluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Thienyl)-2-fluoroethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 2-fluoro-1-(3-thienyl)ethanone or FTE and is a yellowish liquid that has a pungent odor.
Wirkmechanismus
The mechanism of action of 1-(3-Thienyl)-2-fluoroethanone is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by interfering with the synthesis of certain proteins. It has also been suggested that this compound may act by inducing apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
1-(3-Thienyl)-2-fluoroethanone has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. It has also been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, it has been found to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3-Thienyl)-2-fluoroethanone in lab experiments include its high purity, stability, and low toxicity. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-Thienyl)-2-fluoroethanone. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the study of the mechanism of action of this compound in more detail. Additionally, further research is needed to explore the potential applications of this compound in the treatment of various diseases.
Synthesemethoden
The synthesis of 1-(3-Thienyl)-2-fluoroethanone involves the reaction of 3-thiophenecarboxaldehyde with chlorodifluoromethane in the presence of a base. This reaction leads to the formation of 1-(3-Thienyl)-2-chloro-1,1-difluoroethane, which is then treated with potassium fluoride in dimethyl sulfoxide to yield 1-(3-Thienyl)-2-fluoroethanone.
Wissenschaftliche Forschungsanwendungen
1-(3-Thienyl)-2-fluoroethanone has been extensively studied for its potential applications in various fields. It has been found to exhibit antibacterial, antifungal, and anti-inflammatory activities. This compound has also been studied for its potential use as a reagent in organic synthesis. Additionally, it has been studied for its potential use in the treatment of cancer and other diseases.
Eigenschaften
CAS-Nummer |
145652-68-2 |
|---|---|
Produktname |
1-(3-Thienyl)-2-fluoroethanone |
Molekularformel |
C6H5FOS |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
2-fluoro-1-thiophen-3-ylethanone |
InChI |
InChI=1S/C6H5FOS/c7-3-6(8)5-1-2-9-4-5/h1-2,4H,3H2 |
InChI-Schlüssel |
IBDPREUHJPTZIK-UHFFFAOYSA-N |
SMILES |
C1=CSC=C1C(=O)CF |
Kanonische SMILES |
C1=CSC=C1C(=O)CF |
Synonyme |
Ethanone, 2-fluoro-1-(3-thienyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



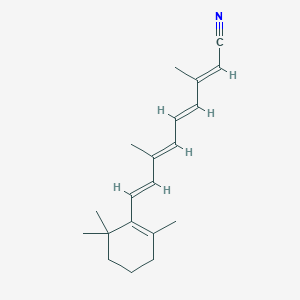
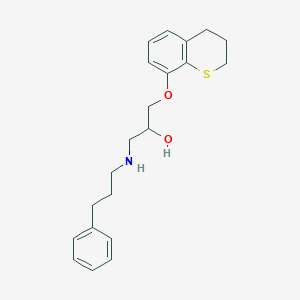
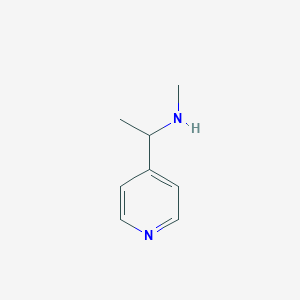
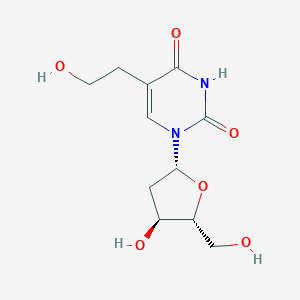
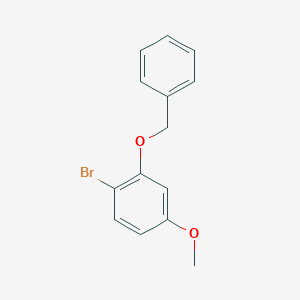
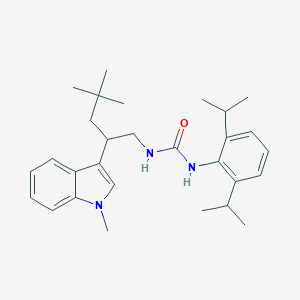
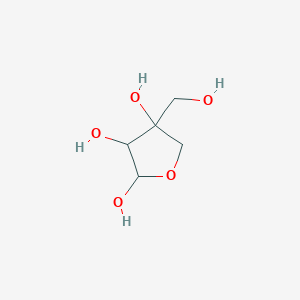
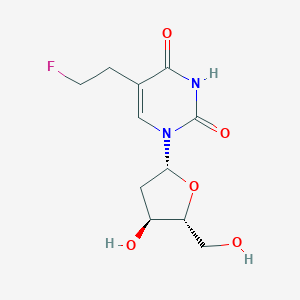
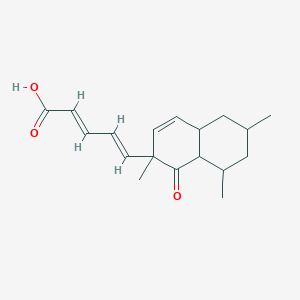
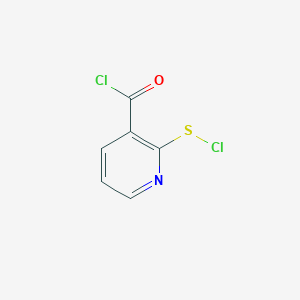
![[(2S)-2,6-Diamino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate](/img/structure/B117906.png)
